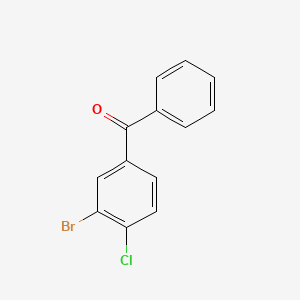

Methanone, (3-bromo-4-chlorophenyl)phenyl-

Description

Significance of Halogenated Benzophenone (B1666685) Derivatives in Contemporary Organic Chemistry

Halogenated benzophenone derivatives are a class of compounds that command significant attention in modern organic chemistry. The benzophenone scaffold itself is a ubiquitous structure found in numerous naturally occurring molecules and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of halogen atoms onto the benzophenone framework can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced or novel functionalities.

These derivatives are crucial as versatile synthetic intermediates in the preparation of more complex molecules. For instance, the halogen atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the construction of elaborate molecular architectures. Furthermore, the photochemical properties of benzophenones, which can be modulated by halogen substitution, make them valuable as photoinitiators in polymer chemistry and as probes in chemical biology. The presence of halogens can also impact the crystal packing of these molecules, influencing their solid-state properties and potential applications in materials science.

Historical Context of Related Chemical Architectures and Their Academic Inquiry

The academic inquiry into benzophenone and its derivatives has a rich history dating back to the 19th century. The development of the Friedel-Crafts acylation reaction in 1877 provided a straightforward and widely applicable method for the synthesis of aromatic ketones, including benzophenones. This reaction, which involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, remains a cornerstone of synthetic organic chemistry for accessing these structures.

Over the decades, research has expanded from fundamental studies of their synthesis and reactivity to exploring their diverse applications. Early investigations focused on understanding the mechanistic aspects of their formation and their characteristic reactions. The discovery of the photochemical reactivity of benzophenone, particularly its ability to abstract hydrogen atoms upon UV irradiation, opened up new avenues of research in photochemistry and free-radical chemistry. In the latter half of the 20th century and into the 21st, the focus has increasingly shifted towards the biological activities of substituted benzophenones and their potential as therapeutic agents and functional materials. The continuous development of new synthetic methodologies and analytical techniques has enabled a more sophisticated and detailed examination of these important chemical architectures.

Scope and Research Objectives for Methanone (B1245722), (3-bromo-4-chlorophenyl)phenyl- in Advanced Chemical Studies

The specific structural attributes of Methanone, (3-bromo-4-chlorophenyl)phenyl- present a focused scope for advanced chemical studies. Key research objectives for this compound would likely include:

Elucidation of Synthetic Pathways: Developing and optimizing efficient synthetic routes to this specific di-halogenated benzophenone. A primary method for its synthesis would be the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene (B145985) with benzoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride.

Detailed Spectroscopic and Structural Characterization: Thoroughly characterizing the compound using modern analytical techniques to establish a definitive structural and electronic profile.

Investigation of Physicochemical Properties: Studying its photophysical properties, such as UV-Vis absorption and emission characteristics, to understand the influence of the specific halogen substitution pattern.

Exploration as a Synthetic Building Block: Utilizing the bromo and chloro substituents as reactive sites for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to synthesize novel and potentially functional molecules.

Computational Modeling: Employing theoretical calculations to understand its molecular geometry, electronic structure, and predict its reactivity and spectral properties.

Detailed Research Findings

While dedicated research articles focusing solely on Methanone, (3-bromo-4-chlorophenyl)phenyl- are not abundant in the public domain, its chemical properties can be inferred from the vast body of knowledge on related halogenated benzophenones.

Synthesis: The most probable and established method for the synthesis of Methanone, (3-bromo-4-chlorophenyl)phenyl- is the Friedel-Crafts acylation . This would involve the reaction of 3-bromo-4-chlorobenzoyl chloride with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds through an electrophilic aromatic substitution mechanism where the acylium ion, generated from the reaction of the acyl chloride with the Lewis acid, attacks the benzene ring.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the phenyl ring will likely appear as a complex multiplet, while the protons on the 3-bromo-4-chlorophenyl ring will exhibit a distinct splitting pattern reflecting their substitution.

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon (typically in the range of 190-200 ppm). The aromatic carbons would appear in the region of 120-140 ppm, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and carbonyl groups.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone group is expected in the range of 1650-1670 cm⁻¹. Bands corresponding to C-H and C=C stretching and bending vibrations of the aromatic rings would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (294.98 g/mol for the most common isotopes). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine and one chlorine atom.

Interactive Data Table: Properties of Methanone, (3-bromo-4-chlorophenyl)phenyl-

| Property | Value |

| CAS Number | 782-03-6 aobchem.comnih.gov |

| Molecular Formula | C₁₃H₈BrClO aobchem.comnih.gov |

| Molecular Weight | 295.56 g/mol nih.gov |

| IUPAC Name | (3-bromo-4-chlorophenyl)(phenyl)methanone |

Structure

3D Structure

Properties

CAS No. |

782-03-6 |

|---|---|

Molecular Formula |

C13H8BrClO |

Molecular Weight |

295.56 g/mol |

IUPAC Name |

(3-bromo-4-chlorophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H8BrClO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H |

InChI Key |

VFANKUNNLZRLBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Pathways and Methodologies for Methanone, 3 Bromo 4 Chlorophenyl Phenyl

Strategic Precursor Synthesis and Functionalization for Bromochlorophenyl and Phenyl Moieties

The foundation of a successful synthesis lies in the efficient preparation of the key building blocks. This involves the targeted halogenation of a phenyl precursor to create the 3-bromo-4-chloro substitution pattern, followed by functionalization to an activated form suitable for subsequent reactions.

The primary precursor for the bromochlorophenyl moiety is 3-bromo-4-chlorobenzoic acid. A common synthetic route to this compound begins with 3-amino-4-chlorobenzoic acid. Through a diazotization reaction, the amino group is converted into a diazonium salt, which is then subjected to a Sandmeyer-type reaction with copper(I) bromide to introduce the bromine atom at the desired position. This method provides a reliable pathway to the required disubstituted benzoic acid.

Alternative strategies could involve electrophilic aromatic substitution on a 4-chlorobenzoic acid starting material, though this may lead to challenges in controlling the regioselectivity of the bromination step.

To activate the carboxylic acid for subsequent acylation or cross-coupling reactions, it is typically converted into a more reactive acyl halide. The synthesis of 3-bromo-4-chlorobenzoyl chloride from 3-bromo-4-chlorobenzoic acid is a standard procedure in organic synthesis. oakwoodchemical.com This transformation is commonly achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this purpose, often with gentle heating, to produce the desired acyl chloride along with gaseous byproducts (SO₂ and HCl). Another effective reagent is oxalyl chloride, which can be used under mild conditions. chemicalbook.com

| Precursor | Reagent | Product | Typical Conditions |

|---|---|---|---|

| 3-Bromo-4-chlorobenzoic acid | Thionyl Chloride (SOCl₂) | 3-Bromo-4-chlorobenzoyl chloride | Stirring at elevated temperature (e.g., 80-90°C) |

| 3-Bromo-4-chlorobenzoic acid | Oxalyl Dichloride ((COCl)₂) | 3-Bromo-4-chlorobenzoyl chloride | Inert solvent, often with a catalytic amount of DMF, at room or slightly elevated temperature |

Optimized Reaction Conditions for Directed Methanone (B1245722), (3-bromo-4-chlorophenyl)phenyl- Formation

With the key 3-bromo-4-chlorobenzoyl chloride intermediate in hand, the next step is to form the diaryl ketone. This can be accomplished through several powerful C-C bond-forming reactions, most notably the Friedel-Crafts acylation and various metal-catalyzed cross-coupling strategies.

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. wikipedia.orgmasterorganicchemistry.com In this case, it involves the reaction of 3-bromo-4-chlorobenzoyl chloride with benzene (B151609) in the presence of a Lewis acid catalyst.

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the interaction between the acyl chloride and the Lewis acid. khanacademy.org This acylium ion then attacks the benzene ring in an electrophilic aromatic substitution reaction. A subsequent workup step is required to decompose the complex formed between the product ketone and the Lewis acid catalyst. wikipedia.org

Key aspects of this methodology include:

Catalyst: Aluminum chloride (AlCl₃) is the traditional and most common catalyst. masterorganicchemistry.comscribd.com However, due to the formation of a stable complex with the product ketone, a stoichiometric amount of the catalyst is generally required. wikipedia.orgorganic-chemistry.org

Solvent: The choice of solvent can influence the reaction outcome. Solvents such as carbon disulfide or nitrobenzene (B124822) are often used. scribd.com

Enhancements: Modern research focuses on making the Friedel-Crafts acylation more environmentally benign and catalytic. researchgate.netacs.org This includes the use of solid acid catalysts like zeolites, clays, and heteropoly acids, which can be more easily separated from the reaction mixture and potentially reused, reducing waste. routledge.comdokumen.pub

| Reactant 1 | Reactant 2 | Catalyst Type | Key Features |

|---|---|---|---|

| 3-Bromo-4-chlorobenzoyl chloride | Benzene | Stoichiometric Lewis Acid (e.g., AlCl₃) | Traditional method; high-yielding but generates significant waste. wikipedia.org |

| 3-Bromo-4-chlorobenzoyl chloride | Benzene | Catalytic Heterogeneous Acids (e.g., Zeolites) | Greener approach; catalyst is reusable, minimizing waste. researchgate.netdokumen.pub |

Palladium-catalyzed cross-coupling reactions offer powerful and versatile alternatives to Friedel-Crafts acylation, often with broader functional group tolerance and milder reaction conditions. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an acyl chloride (like 3-bromo-4-chlorobenzoyl chloride) with a phenylboronic acid in the presence of a palladium catalyst and a base. acs.orgwikipedia.org The Suzuki reaction is renowned for its high efficiency, chemoselectivity, and the stability and low toxicity of the boronic acid reagents. researchgate.netharvard.edu

Stille Coupling: The Stille reaction couples the acyl chloride with an organotin reagent, such as phenyltributylstannane. wikipedia.orgorganic-chemistry.org This method is highly effective and tolerates a wide array of functional groups. orgsyn.orgharvard.edu A primary drawback, however, is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org

Heck Reaction Variants: While the classic Heck reaction couples aryl halides with alkenes, rsc.orgorganic-chemistry.org related carbonylative processes can be adapted for ketone synthesis. For instance, a carbonylative Heck-type reaction could potentially be devised.

| Coupling Reaction | Aryl Source 1 | Aryl Source 2 | Catalyst System | Advantages/Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-4-chlorobenzoyl chloride | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Mild conditions, low toxicity reagents, high chemoselectivity. acs.orgwikipedia.org |

| Stille | 3-Bromo-4-chlorobenzoyl chloride | Phenyltributylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Broad functional group tolerance; toxicity of tin reagents is a major drawback. wikipedia.orglibretexts.org |

Catalytic Approaches in the Synthesis of Methanone, (3-bromo-4-chlorophenyl)phenyl-

The choice of catalyst is pivotal in defining the efficiency, selectivity, and environmental impact of the synthesis.

For Friedel-Crafts acylation , while stoichiometric AlCl₃ remains prevalent, the development of catalytic and greener alternatives is a significant area of advancement. ijstm.com Solid acid catalysts, such as cerium-modified zeolites, iron-containing metal-organic frameworks (Fe-MIL-101), and sulfated zirconia, offer the advantages of being heterogeneous, which simplifies product purification and allows for catalyst recycling. researchgate.netroutledge.comdokumen.pub These catalysts can provide high conversion rates and selectivity under optimized conditions, such as microwave irradiation, which can significantly shorten reaction times. researchgate.net

Transition Metal Catalysis in C-C Bond Formation Relevant to Benzophenone (B1666685) Scaffolds

Transition metal catalysis has revolutionized the formation of carbon-carbon (C-C) bonds, providing powerful tools for constructing the diaryl ketone core of benzophenones. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are particularly prominent in this context. organic-chemistry.orgnih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of (3-bromo-4-chlorophenyl)(phenyl)methanone, one potential Suzuki-Miyaura approach involves the carbonylative coupling of an aryl halide with an arylboronic acid. In this strategy, carbon monoxide is inserted between the aryl partners. For instance, 3-bromo-4-chlorophenylboronic acid could be coupled with benzoyl chloride, or conversely, phenylboronic acid could be coupled with 3-bromo-4-chlorobenzoyl chloride. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, with a suitable base like K₂CO₃ or Na₂CO₃. mdpi.com The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by CO insertion, transmetalation with the boronic acid, and reductive elimination to yield the desired benzophenone. libretexts.org

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Carbonylative Coupling

| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) |

| Pd(PPh₃)₄ / K₂CO₃ | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene | 85 |

| Pd(OAc)₂ / dppf / K₃PO₄ | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 92 |

| [PdCl₂(dppf)] | 3-Bromobenzonitrile | Phenylboronic acid | Cs₂CO₃ | DMF | 88 |

The Heck reaction provides another avenue for C-C bond formation, typically involving the coupling of an aryl halide with an alkene. nih.gov While not a direct route to benzophenones, it can be adapted. For example, a Heck coupling could be employed to synthesize a stilbene (B7821643) derivative, which is then oxidized to the benzophenone. A more direct, though less common, approach is the carbonylative Heck reaction, where carbon monoxide is incorporated. A plausible, albeit complex, multi-step route could involve the Heck coupling of 3-bromo-4-chlorobenzene with styrene (B11656) to form a substituted stilbene, which would then undergo ozonolysis or another oxidative cleavage method to yield the target benzophenone. The choice of catalyst, often a palladium salt with a phosphine (B1218219) ligand, and base is crucial for reaction efficiency. organic-chemistry.org

Palladium-catalyzed carbonylative cross-coupling reactions offer a more direct approach. For instance, 1-bromo-4-chloro-2-iodobenzene (B582995) could potentially be reacted with benzene in the presence of a palladium catalyst and a carbon monoxide source. nih.govliv.ac.uknih.gov The higher reactivity of the iodine atom would allow for selective carbonylation and coupling at that position, leaving the bromo and chloro substituents intact. This method provides a regioselective route to highly substituted benzophenones. nih.gov

Lewis Acid Catalysis in Acylation Reactions

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, including benzophenones. wikipedia.orgmasterorganicchemistry.com This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640), catalyzed by a Lewis acid. iitk.ac.in For the synthesis of (3-bromo-4-chlorophenyl)(phenyl)methanone, this would typically involve the reaction of benzene with 3-bromo-4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). researchgate.netchemguide.co.uk

The mechanism begins with the Lewis acid activating the acyl chloride to form a highly electrophilic acylium ion. khanacademy.org The aromatic ring (benzene) then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). pearson.com Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the desired benzophenone. pearson.com A key advantage of Friedel-Crafts acylation is that the product ketone is generally less reactive than the starting aromatic compound, which prevents polyacylation. lumenlearning.com

Table 2: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Lewis Acid | Relative Activity | Key Features |

| AlCl₃ | High | Very common, but can be moisture sensitive and require stoichiometric amounts. |

| FeCl₃ | Moderate | Less reactive than AlCl₃, but often more cost-effective and tolerant of some functional groups. researchgate.net |

| ZnCl₂ | Moderate | A milder Lewis acid, useful for activated aromatic substrates. researchgate.net |

| BF₃ | High | A versatile gaseous Lewis acid, often used as its etherate complex. |

While traditional Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid catalyst, which generates significant waste, modern variations focus on using catalytic amounts of milder Lewis acids or solid acid catalysts to improve the environmental profile of the reaction. researchgate.net For instance, ionic liquids based on Lewis acids like BmimCl–FeCl₃ have been shown to act as both catalyst and solvent, allowing for high yields and reusability of the catalytic system. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes for Aryl Ketones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.com These principles are increasingly being applied to the synthesis of aryl ketones to develop more sustainable and environmentally benign methodologies.

One key aspect of green chemistry is the use of alternative solvents . Traditional Friedel-Crafts acylations often use halogenated solvents, which are environmentally problematic. Research has focused on solvent-free conditions or the use of greener solvents like ionic liquids or even water for certain catalytic reactions. researchgate.net For instance, some palladium-catalyzed coupling reactions can be performed in aqueous media, which significantly reduces the environmental impact. hilarispublisher.com

Another principle is the use of catalysis to improve atom economy and reduce waste. As discussed, moving from stoichiometric Lewis acids in Friedel-Crafts reactions to catalytic systems is a significant step towards a greener process. researchgate.net Similarly, transition metal-catalyzed reactions are inherently more atom-economical than many classical stoichiometric reactions.

Energy efficiency is also a core principle. The use of microwave irradiation or mechanochemical methods, such as ball milling, can often reduce reaction times and energy consumption compared to conventional heating. beilstein-journals.org For example, a solvent-free, chemoselective Heck cross-coupling has been developed under ball-milling conditions. beilstein-journals.org

Furthermore, the development of renewable feedstocks and the avoidance of persistent or toxic reagents are central to green synthesis. While the synthesis of a specific compound like (3-bromo-4-chlorophenyl)(phenyl)methanone from simple, non-renewable aromatic hydrocarbons is not inherently "green," the application of greener catalytic systems, solvents, and energy sources can significantly mitigate its environmental footprint. youtube.com Photochemical methods, for instance, can utilize sunlight as a renewable energy source for certain reactions. researchgate.net

Elucidation of Chemical Reactivity and Mechanistic Pathways of Methanone, 3 Bromo 4 Chlorophenyl Phenyl

Electrophilic Aromatic Substitution Reactions on Halogenated Phenyl Moieties

The reactivity of the two aromatic rings in (3-bromo-4-chlorophenyl)phenyl- towards electrophilic aromatic substitution (EAS) is significantly different. The unsubstituted phenyl ring behaves similarly to a ring in benzophenone (B1666685), being deactivated by the electron-withdrawing carbonyl group, which directs incoming electrophiles to the meta positions.

The halogenated phenyl moiety is subject to more complex electronic effects. Both the bromo and chloro substituents are deactivating groups due to their strong electron-withdrawing inductive effects (-I effect). lumenlearning.comlumenlearning.com However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions relative to the halogens. openstax.orglibretexts.orgaakash.ac.in The carbonyl group further deactivates this ring and directs to its meta positions (positions 2 and 6).

The directing effects on the halogenated ring can be summarized as follows:

Chlorine (at C4): Directs ortho (to C3 and C5).

Bromine (at C3): Directs ortho (to C2 and C4) and para (to C6).

Carbonyl group: Directs meta (to C2 and C6).

Considering these influences, the potential sites for electrophilic attack on the 3-bromo-4-chlorophenyl ring are positions 2, 5, and 6. The directing effects converge most strongly at positions 2 and 6. Position 2 is ortho to the bromine and meta to the chlorine and the carbonyl. Position 6 is para to the bromine and meta to the carbonyl. Halogens are generally weak deactivators, so substitution on this ring is possible, albeit slower than on benzene (B151609). lumenlearning.comopenstax.org The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

| Position | Influence from Chloro (C4) | Influence from Bromo (C3) | Influence from Carbonyl | Overall Tendency |

|---|---|---|---|---|

| 2 | Meta (Deactivating) | Ortho (Activating) | Meta (Deactivating) | Possible site of substitution |

| 5 | Ortho (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Less likely due to steric hindrance and opposing effects |

| 6 | Para (Deactivating) | Para (Activating) | Meta (Deactivating) | Possible site of substitution |

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon in (3-bromo-4-chlorophenyl)phenyl- is electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing effects of the attached aromatic rings, particularly the halogenated one, enhance this electrophilicity.

A common class of nucleophilic addition reactions involves organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). mnstate.edulibretexts.org These reactions proceed via the addition of a carbanion equivalent to the carbonyl carbon, forming a tertiary alcohol upon acidic workup. For example, the reaction with phenylmagnesium bromide would yield (3-bromo-4-chlorophenyl)diphenylmethanol.

The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup step to yield the final alcohol product. mnstate.eduwalisongo.ac.id

Reaction Scheme: (3-bromo-4-chlorophenyl)phenyl-methanone + R-MgX → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → (3-bromo-4-chlorophenyl)(phenyl)(R)methanol

Given the presence of two different halogen atoms, it is important to note that Grignard reagent formation from aryl halides is also a possibility. However, the C-Br bond is generally more reactive than the C-Cl bond towards magnesium, suggesting that under controlled conditions, a Grignard reagent could potentially be formed at the bromine-substituted position, leading to intramolecular or intermolecular side reactions. walisongo.ac.id

Reductive and Oxidative Transformations of the Ketone Functionality

The ketone functionality of (3-bromo-4-chlorophenyl)phenyl- can undergo both reduction and oxidation, leading to a variety of products.

Reductive Transformations: The carbonyl group can be completely reduced to a methylene (B1212753) group (CH₂) to form (3-bromo-4-chlorobenzyl)benzene. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. annamalaiuniversity.ac.in It is effective for aryl-alkyl ketones that are stable in strong acidic conditions. The halogen substituents on the aromatic ring are generally stable under these conditions.

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. wikipedia.orgmasterorganicchemistry.com It is suitable for compounds that are sensitive to acid but stable in strong base. doubtnut.com The mechanism involves the initial formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to yield a carbanion, which is then protonated. youtube.com

Oxidative Transformations: The Baeyer-Villiger oxidation is a key oxidative transformation for ketones, converting them into esters using peroxyacids (e.g., m-CPBA) or other peroxides. wikipedia.orgorganic-chemistry.org In this reaction, one of the groups attached to the carbonyl carbon migrates to an adjacent oxygen atom. The regioselectivity of the migration depends on the migratory aptitude of the groups. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org

For (3-bromo-4-chlorophenyl)phenyl-methanone, the two migrating groups are the phenyl group and the 3-bromo-4-chlorophenyl group. Electron-donating groups on a phenyl ring increase its migratory aptitude, while electron-withdrawing groups decrease it. Since the 3-bromo-4-chlorophenyl group is electron-deficient due to the halogens, the unsubstituted phenyl group has a higher migratory aptitude. Therefore, the phenyl group is expected to migrate preferentially, yielding 3-bromo-4-chlorophenyl benzoate. researchgate.netnih.govlscollege.ac.in

| Reaction Type | Reagents | Product |

|---|---|---|

| Clemmensen Reduction | Zn(Hg), conc. HCl | (3-bromo-4-chlorobenzyl)benzene |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | (3-bromo-4-chlorobenzyl)benzene |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacid | 3-bromo-4-chlorophenyl benzoate |

Investigating the Influence of Halogen Substituents on Reaction Kinetics and Regioselectivity

The bromine and chlorine atoms on the phenyl ring significantly influence the kinetics and regioselectivity of reactions involving (3-bromo-4-chlorophenyl)phenyl-methanone.

In nucleophilic addition reactions at the carbonyl, the electron-withdrawing nature of the halogens has the opposite effect. By pulling electron density away from the carbonyl carbon, they increase its partial positive charge (electrophilicity), making it more susceptible to nucleophilic attack. Therefore, the rate of nucleophilic addition to (3-bromo-4-chlorophenyl)phenyl-methanone is expected to be faster than that for unsubstituted benzophenone.

Regioselectivity: As discussed in section 3.1, the regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents. Halogens are ortho-, para-directors due to resonance stabilization of the cationic intermediate (the sigma complex). openstax.orglibretexts.org This directing effect overrides their deactivating inductive effect in determining the position of substitution. The interplay of the directing effects of the bromo, chloro, and carbonyl groups determines the final substitution pattern.

In the Baeyer-Villiger oxidation, the electronic nature of the halogen substituents dictates the regiochemical outcome. Electron-withdrawing groups decrease the migratory aptitude of the aryl group to which they are attached. organic-chemistry.org The presence of both bromine and chlorine makes the substituted phenyl ring a poorer migratory group than the unsubstituted phenyl ring, thus controlling the formation of the specific ester product.

Proposed Reaction Mechanisms for Derivatization of Methanone (B1245722), (3-bromo-4-chlorophenyl)phenyl-, including Transient Directing Group Strategies

Derivatization of (3-bromo-4-chlorophenyl)phenyl- can be achieved through various mechanistic pathways, including advanced C-H functionalization strategies.

Directed ortho-Metalation (DoM): While the carbonyl group itself is not a strong directing group for ortho-metalation, it can be converted into a more potent one. For instance, conversion to an N,N-diethyl carbamate (B1207046) group is a powerful strategy for directing lithiation to the ortho position. nih.govuwindsor.ca However, a more direct approach involves the use of transient directing groups.

Transient Directing Group (TDG) Strategies: The concept of transient directing groups offers a more atom- and step-economical approach to C-H functionalization. snnu.edu.cn In this strategy, a directing group is formed in situ from the substrate's existing functional group, guides a metal catalyst to a specific C-H bond for functionalization, and is subsequently cleaved in the same pot to regenerate the initial functionality. researchgate.net

For (3-bromo-4-chlorophenyl)phenyl-methanone, the ketone functionality is an ideal handle for employing a TDG strategy. The ketone can react reversibly with a primary amine (often an amino acid or a simple aniline (B41778) derivative) to form an imine. acs.orgnih.gov This in situ generated imine can then act as a directing group, coordinating to a transition metal catalyst (e.g., Palladium or Rhodium) and directing the activation of a C-H bond ortho to the carbonyl group on the unsubstituted phenyl ring. snnu.edu.cnsnnu.edu.cn

A plausible mechanistic cycle for a Pd-catalyzed ortho-arylation using this strategy would be:

TDG Formation: Reversible condensation of the ketone with a catalytic amount of an amine (e.g., an amino acid) to form an imine intermediate.

C-H Activation: The imine nitrogen coordinates to the Pd(II) catalyst, directing the cyclometalation at the ortho C-H bond of the unsubstituted phenyl ring to form a five-membered palladacycle. researchgate.net

Oxidative Addition/Reductive Elimination: The palladacycle reacts with an aryl halide coupling partner, leading to a Pd(IV) intermediate, which then undergoes reductive elimination to form the new C-C bond and regenerate the Pd(II) catalyst.

TDG Cleavage: Hydrolysis of the resulting imine product releases the ortho-functionalized ketone and the transient directing group, allowing it to re-enter the catalytic cycle.

This approach allows for the selective functionalization of the otherwise less reactive ortho position of the unsubstituted phenyl ring, a transformation that is challenging to achieve through classical electrophilic substitution. acs.org

Advanced Spectroscopic and Structural Characterization of Methanone, 3 Bromo 4 Chlorophenyl Phenyl

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For Methanone (B1245722), (3-bromo-4-chlorophenyl)phenyl-, the aromatic region of the ¹H NMR spectrum is expected to show complex multiplets corresponding to the eight distinct protons. The protons on the unsubstituted phenyl ring would appear as a set of multiplets, while the three protons on the 3-bromo-4-chlorophenyl ring would exhibit splitting patterns dictated by their coupling to each other. Similarly, the ¹³C NMR spectrum would display signals for all 13 carbon atoms, including the characteristic downfield signal for the carbonyl carbon.

While one-dimensional (1D) NMR provides foundational data, multi-dimensional (2D) techniques are essential for unambiguously assigning the complex proton and carbon networks in substituted benzophenones. science.govslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu A COSY spectrum of the target molecule would reveal correlations between neighboring protons within the unsubstituted phenyl ring and within the trisubstituted ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu HSQC is invaluable for assigning the signals of protonated carbons in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduyoutube.com This is arguably the most powerful tool for piecing together the molecular framework. For instance, HMBC would show correlations from the protons on the phenyl ring to the carbonyl carbon, and from the protons on the 3-bromo-4-chlorophenyl ring to the same carbonyl carbon, thus connecting all parts of the molecule. It is also crucial for assigning the quaternary carbons, such as those bearing the bromine and chlorine atoms, which are invisible in an HSQC spectrum. columbia.edu

Interactive Table: Predicted NMR Data and Key HMBC Correlations

| Atom Type | Predicted Chemical Shift (ppm) | Key HMBC Correlations (²JCH, ³JCH) |

| Carbonyl C | 194-196 | Protons on both aromatic rings |

| C-Br | 120-125 | Adjacent aromatic protons |

| C-Cl | 135-140 | Adjacent aromatic protons |

| Phenyl C-H | 7.2-7.8 | Carbonyl C, other ring carbons |

| Substituted Ring C-H | 7.5-8.0 | Carbonyl C, C-Br, C-Cl |

While solution-state NMR provides data on molecules as they tumble freely, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing amorphous (non-crystalline) states. Different polymorphs of a compound can exhibit distinct ¹³C chemical shifts and relaxation times in an ssNMR spectrum due to variations in crystal packing and intermolecular interactions. For Methanone, (3-bromo-4-chlorophenyl)phenyl-, ssNMR could be employed to identify and characterize different solid forms, which can have significant impacts on physical properties like melting point and solubility.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing information about molecular conformation. researchgate.net

For Methanone, (3-bromo-4-chlorophenyl)phenyl-, the most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically appearing in the 1650-1670 cm⁻¹ region. nist.gov Other key vibrational modes include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Cl stretching: A strong band typically found in the 700-750 cm⁻¹ range. uantwerpen.be

C-Br stretching: A band appearing at lower wavenumbers, generally in the 500-650 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, aromatic ring vibrations are often more intense. The symmetric nature of certain vibrations makes them particularly Raman-active, aiding in a comprehensive vibrational assignment.

Interactive Table: Expected Vibrational Frequencies

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium-Weak |

| Carbonyl (C=O) Stretch | IR | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |

| C-Cl Stretch | IR | 700 - 750 | Strong |

| C-Br Stretch | IR | 500 - 650 | Medium-Strong |

Ultraviolet-Visible Spectroscopy and Electronic Transitions of Methanone, (3-bromo-4-chlorophenyl)phenyl-

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For conjugated systems like benzophenone (B1666685) derivatives, two primary types of electronic transitions are observed. researchgate.net

n→π* Transition: This involves the excitation of a non-bonding (n) electron from the oxygen atom of the carbonyl group to an anti-bonding pi (π*) orbital. This transition is symmetry-forbidden, resulting in a weak absorption band at a longer wavelength, typically in the 330-360 nm range for benzophenones.

π→π* Transition: This involves the excitation of an electron from a bonding pi (π) orbital to an anti-bonding pi (π*) orbital within the conjugated aromatic system. This transition is symmetry-allowed and therefore gives rise to a much stronger absorption band at a shorter wavelength, usually below 300 nm. nih.gov

The presence of halogen substituents on the phenyl ring can cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzophenone.

Interactive Table: Expected UV-Vis Absorption Data

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~260 - 280 | High |

| n → π | ~330 - 360 | Low |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, yields valuable structural information.

For Methanone, (3-bromo-4-chlorophenyl)phenyl-, with the molecular formula C₁₃H₈BrClO, the presence of both bromine and chlorine atoms creates a highly characteristic isotopic pattern for the molecular ion peak (M⁺). miamioh.edu Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a 3:1 ratio. This combination results in a cluster of peaks for the molecular ion at M, M+2, and M+4, with a distinctive intensity ratio that serves as a clear indicator for the presence of one Br and one Cl atom.

Under electron ionization (EI), the molecule fragments in predictable ways. Key fragmentation pathways for benzophenones include alpha-cleavage on either side of the carbonyl group. This would lead to the formation of characteristic acylium ions. acs.org

Interactive Table: Expected Mass Spectrometry Fragments

| Fragment Ion Structure | m/z (for ⁷⁹Br, ³⁵Cl) | Description |

| [C₁₃H₈BrClO]⁺ | 294 | Molecular Ion (M) |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₇H₃BrClO]⁺ | 217 | Substituted benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₆H₃BrCl]⁺ | 189 | Halogenated phenyl cation |

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a molecule's elemental composition. rsc.orgresearchgate.net For Methanone, (3-bromo-4-chlorophenyl)phenyl-, HRMS would be able to confirm the formula C₁₃H₈BrClO by matching the experimentally measured exact mass to the theoretically calculated value, distinguishing it from any other combination of atoms that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of (3-bromo-4-chlorophenyl)phenylmethanone would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The primary fragmentation pathway for benzophenones involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. This would likely result in the formation of several characteristic product ions.

The initial fragmentation would be expected to yield benzoyl cations and substituted benzoyl cations through the cleavage of the bond between the carbonyl carbon and the phenyl rings. Due to the presence of bromine and chlorine isotopes, the fragments containing these halogens would exhibit characteristic isotopic patterns, aiding in their identification.

Expected Fragmentation Pathways:

Formation of the Benzoyl Cation: Cleavage of the C-C bond between the carbonyl group and the 3-bromo-4-chlorophenyl ring would result in the formation of the benzoyl cation (C₆H₅CO⁺).

Formation of the Substituted Benzoyl Cation: Conversely, cleavage of the bond between the carbonyl group and the unsubstituted phenyl ring would lead to the formation of the 3-bromo-4-chlorobenzoyl cation.

Subsequent Fragmentations: These primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO), to produce the corresponding phenyl and substituted phenyl cations.

The predicted fragmentation data is summarized in the interactive table below.

| Precursor Ion (m/z) | Predicted Product Ion | Predicted Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| [C₁₃H₈BrClO+H]⁺ | [C₇H₅O]⁺ | 105.03 | C₆H₃BrCl |

| [C₇H₃BrClO]⁺ | 217.91 | C₆H₅ | |

| [C₆H₅]⁺ | 77.04 | C₇H₃BrClO | |

| [C₆H₃BrCl]⁺ | 189.90 | C₇H₅O |

Note: The m/z values are calculated for the most abundant isotopes (⁷⁹Br and ³⁵Cl) and are monoisotopic.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Detailed crystallographic data for Methanone, (3-bromo-4-chlorophenyl)phenyl- is not currently available in published literature. However, insights into its potential crystal structure and packing can be drawn from the extensive X-ray diffraction studies conducted on a wide range of substituted benzophenone derivatives. nih.govresearchgate.net These studies reveal common structural motifs and the influence of substituents on the molecular conformation and intermolecular interactions.

Single Crystal X-ray Diffraction Studies for Molecular Conformation and Intermolecular Interactions

For Methanone, (3-bromo-4-chlorophenyl)phenyl-, it is anticipated that the two aromatic rings would not be coplanar due to steric hindrance. The degree of twist would be comparable to that observed in other di-substituted benzophenones. The presence of the bromine and chlorine atoms would likely influence the intermolecular interactions within the crystal lattice. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, could play a significant role in the crystal packing, in addition to weaker van der Waals forces and potential π-π stacking interactions between the aromatic rings.

Based on analyses of related structures, a hypothetical set of crystallographic parameters for Methanone, (3-bromo-4-chlorophenyl)phenyl- is presented in the table below to illustrate typical values for this class of compounds.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10.0 - 12.0 |

| b (Å) | 8.0 - 10.0 |

| c (Å) | 14.0 - 16.0 |

| β (°) | 90 - 105 |

| Volume (ų) | 1500 - 1800 |

| Z | 4 |

Note: These values are illustrative and based on crystallographic data of similarly substituted benzophenone molecules.

Powder X-ray Diffraction for Bulk Material Characterization and Phase Identification

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a given crystalline solid, which is dependent on its crystal structure. PXRD is instrumental in phase identification, purity assessment, and the study of polymorphism in solid materials. cambridge.orgresearchgate.netnih.gov

While a specific experimental PXRD pattern for Methanone, (3-bromo-4-chlorophenyl)phenyl- has not been reported, it is expected that a crystalline sample would produce a well-defined pattern with sharp diffraction peaks. The positions (in terms of 2θ) and relative intensities of these peaks are unique to the compound's crystal lattice.

In a research or quality control setting, the PXRD pattern of a synthesized batch of Methanone, (3-bromo-4-chlorophenyl)phenyl- would be compared against a reference pattern (if available from a single crystal study) to confirm its identity and crystalline form. The absence of peaks from known impurities would also serve as an indicator of the sample's purity. Furthermore, PXRD can be employed to investigate if the compound exhibits polymorphism, meaning it can exist in different crystalline forms, which may have distinct physical properties. nih.gov

The table below illustrates a hypothetical set of the most intense diffraction peaks that might be observed for a crystalline powder of this compound, based on typical patterns for benzophenone derivatives.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 22.1 | 4.02 | 60 |

| 25.2 | 3.53 | 75 |

| 28.9 | 3.09 | 50 |

Note: This data is hypothetical and serves as an example of a typical PXRD pattern for a substituted benzophenone.

Computational Chemistry and Theoretical Studies on Methanone, 3 Bromo 4 Chlorophenyl Phenyl

Quantum Chemical Calculations (Density Functional Theory) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure of many-body systems, such as molecules. scialert.netresearchgate.net This method is widely used to predict the molecular geometry and electronic properties of various organic compounds, including substituted benzophenones. scialert.netscribd.com For Methanone (B1245722), (3-bromo-4-chlorophenyl)phenyl-, DFT calculations provide a foundational understanding of its conformational possibilities and intrinsic reactivity.

Optimization of Molecular Conformations and Isomers

The first step in the computational analysis of Methanone, (3-bromo-4-chlorophenyl)phenyl- involves the optimization of its molecular geometry to find the most stable conformation. This process identifies the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For benzophenone (B1666685) and its derivatives, the conformation is largely defined by the dihedral angles between the phenyl rings and the plane of the central carbonyl group. scialert.net

Theoretical studies on substituted benzophenones often employ methods like B3LYP with various basis sets (e.g., 6-31G(d)) to perform geometry optimization. researchgate.netscribd.com For Methanone, (3-bromo-4-chlorophenyl)phenyl-, the presence of bromine and chlorine atoms on one of the phenyl rings introduces steric and electronic effects that influence the preferred orientation of the rings. The optimization process would systematically explore different rotational isomers to locate the global minimum energy structure, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Data from a Theoretical Molecular Geometry Optimization (Note: The following is an illustrative table of the kind of data that would be generated from a DFT geometry optimization. Specific values for Methanone, (3-bromo-4-chlorophenyl)phenyl- require a dedicated computational study.)

| Structural Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond. | ~1.23 - 1.25 Å |

| C-Br Bond Length | Length of the carbon-bromine bond on the substituted ring. | ~1.89 - 1.91 Å |

| C-Cl Bond Length | Length of the carbon-chlorine bond on the substituted ring. | ~1.73 - 1.75 Å |

| Ring Dihedral Angle 1 | Torsion angle of the unsubstituted phenyl ring relative to the carbonyl plane. | ~25° - 35° |

| Ring Dihedral Angle 2 | Torsion angle of the 3-bromo-4-chlorophenyl ring relative to the carbonyl plane. | ~25° - 35° |

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to electronic excitation and chemical reaction. researchgate.net For Methanone, (3-bromo-4-chlorophenyl)phenyl-, DFT calculations can determine the energies of these frontier orbitals. The halogen substituents are expected to influence the orbital energies, with their electron-withdrawing nature likely stabilizing the LUMO level and potentially lowering the energy gap compared to unsubstituted benzophenone. nih.gov

Analysis of Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For Methanone, (3-bromo-4-chlorophenyl)phenyl-, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity, making it a primary site for electrophilic interaction. The phenyl rings would exhibit complex potential distributions influenced by the halogen substituents. Other calculated reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, further quantify the molecule's reactivity based on the HOMO and LUMO energies. researchgate.net

Prediction of Spectroscopic Properties through Theoretical Modeling

Computational methods can also simulate various types of spectra, providing valuable information that complements experimental data.

Simulated NMR Chemical Shifts and Coupling Constants

Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of molecules with considerable accuracy. mdpi.com These calculations are performed on the optimized molecular geometry. By simulating the NMR spectrum for Methanone, (3-bromo-4-chlorophenyl)phenyl-, it is possible to assign specific resonances to each proton and carbon atom in the molecule. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is affected by the carbonyl group and the halogen substituents. Comparing theoretical shifts to experimental data can help confirm the molecular structure.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts (Note: This table illustrates the type of data generated. Specific values require dedicated calculations.)

| Atom Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Protons on unsubstituted phenyl ring | 7.2 - 7.8 | m |

| Proton at C2 of substituted ring | ~7.9 | d |

| Proton at C5 of substituted ring | ~7.5 | d |

| Proton at C6 of substituted ring | ~7.7 | dd |

Calculated Vibrational Frequencies and Intensities for IR and Raman Spectra

The simulation of infrared (IR) and Raman spectra is another powerful application of DFT calculations. nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching or bending of bonds. uantwerpen.be

For Methanone, (3-bromo-4-chlorophenyl)phenyl-, the theoretical spectrum would show characteristic peaks for the C=O stretch, C-Br stretch, C-Cl stretch, and various aromatic C-H and C-C vibrations. nih.govresearchgate.net These calculated frequencies and their corresponding intensities (IR) and activities (Raman) can be compared with experimental spectra to aid in the assignment of vibrational bands and to confirm the structural features of the molecule.

Table 3: Selected Predicted Vibrational Frequencies (Note: This table is illustrative. Specific frequencies require dedicated calculations.)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| C=O Stretch | 1650 - 1670 | Strong (IR) |

| Aromatic C=C Stretch | 1580 - 1600 | Strong |

| C-Cl Stretch | 700 - 750 | Medium |

| C-Br Stretch | 550 - 650 | Medium |

Investigation of Intramolecular Interactions and Conformational Landscapes

The conformational flexibility of Methanone, (3-bromo-4-chlorophenyl)phenyl-, a substituted benzophenone, is governed by a delicate balance of intramolecular interactions. The molecule's three-dimensional structure is primarily defined by the torsional angles of the two phenyl rings relative to the plane of the central carbonyl group. These rotational barriers are influenced by a variety of non-covalent interactions, including steric hindrance, dipole-dipole interactions, and weak hydrogen bonds.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the conformational landscape of such molecules. scialert.net By systematically rotating the phenyl rings and calculating the potential energy at each conformation, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers of the molecule. For substituted benzophenones, the presence of halogen atoms like bromine and chlorine introduces additional electrostatic and steric factors that shape this landscape. acs.org

The key intramolecular interactions at play in (3-bromo-4-chlorophenyl)phenylmethanone include:

Steric Repulsion: The bulky bromine and chlorine atoms, along with the hydrogen atoms on the phenyl rings, create steric hindrance that disfavors planar conformations. This forces the phenyl rings to twist out of the plane of the carbonyl group to minimize repulsive forces.

Dipole-Dipole Interactions: The electronegative oxygen, bromine, and chlorine atoms create local dipoles within the molecule. The alignment of these dipoles influences the preferred orientation of the phenyl rings.

Halogen Bonds: Although typically considered an intermolecular interaction, intramolecular halogen bonds can occur between the halogen atoms (Br or Cl) and the carbonyl oxygen or the π-system of the other phenyl ring. rsc.org These interactions, while weak, can contribute to the stabilization of specific conformations.

The interplay of these forces results in a complex conformational landscape with multiple local energy minima. The global minimum represents the most stable and, therefore, the most populated conformation of the molecule under equilibrium conditions.

Table 1: Key Intramolecular Interactions in Methanone, (3-bromo-4-chlorophenyl)phenyl-

| Interaction Type | Donor | Acceptor | Nature of Interaction |

| Steric Repulsion | Phenyl Rings, Halogen Atoms | Phenyl Rings, Halogen Atoms | Non-bonded Repulsive Forces |

| Dipole-Dipole | C=O, C-Br, C-Cl | C=O, C-Br, C-Cl | Electrostatic |

| Halogen Bond | C-Br, C-Cl | C=O, Phenyl π-system | Electrostatic and Dispersive |

| C-H···O Hydrogen Bond | Phenyl C-H | Carbonyl Oxygen | Weak Electrostatic |

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases

While quantum mechanical calculations provide valuable insights into the static properties of isolated molecules, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of Methanone, (3-bromo-4-chlorophenyl)phenyl- in condensed phases, such as in solution or in a crystalline state. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

In a typical MD simulation of this compound, a force field is employed to describe the potential energy of the system as a function of the atomic coordinates. This force field includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). The molecule is placed in a simulation box, often filled with solvent molecules, and the system is allowed to evolve over a period of time, typically on the order of nanoseconds to microseconds.

MD simulations can provide detailed information about:

Conformational Dynamics: By tracking the torsional angles of the phenyl rings over time, MD simulations can reveal the accessible conformations in a given environment and the rates of interconversion between them. This provides a dynamic picture of the conformational landscape explored by the molecule. researchgate.net

Solvation Structure: In solution, MD simulations can characterize the arrangement of solvent molecules around the solute. This includes identifying specific solute-solvent interactions, such as hydrogen bonding between the carbonyl oxygen and protic solvents.

Transport Properties: Properties like diffusion coefficients can be calculated from MD trajectories, providing insights into the mobility of the molecule in a particular medium.

Intermolecular Interactions: In simulations of the condensed phase, both intramolecular and intermolecular interactions are explicitly modeled. This allows for the study of how the surrounding environment influences the conformation and dynamics of the molecule.

For (3-bromo-4-chlorophenyl)phenylmethanone, MD simulations could be used to investigate how the polarity of the solvent affects the preferred conformations and the dynamics of phenyl ring rotation. For instance, in a polar solvent, conformations with a larger molecular dipole moment might be stabilized.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogs of Methanone, (3-bromo-4-chlorophenyl)phenyl-

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical and biological properties of molecules based on their chemical structure. frontiersin.org For a series of analogs of Methanone, (3-bromo-4-chlorophenyl)phenyl-, QSPR models can be developed to predict a wide range of properties, such as solubility, melting point, toxicity, or biological activity. researchgate.nethep.com.cn

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of molecules with known experimental values for the property of interest is compiled. For analogs of (3-bromo-4-chlorophenyl)phenylmethanone, this would involve synthesizing and characterizing a library of related compounds with variations in the substitution pattern on the phenyl rings.

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., dipole moment, orbital energies).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the experimental property.

Model Validation: The predictive power of the QSPR model is rigorously assessed using statistical techniques like cross-validation and by testing its performance on an external set of molecules that were not used in the model development.

For analogs of Methanone, (3-bromo-4-chlorophenyl)phenyl-, a QSPR model could be developed to predict, for example, their absorption maximum in the UV-visible spectrum. The descriptors in such a model might include those related to the electronic properties of the substituents on the phenyl rings. Once a validated QSPR model is established, it can be used to virtually screen new, unsynthesized analogs to identify candidates with desired properties, thereby guiding and prioritizing experimental efforts. nih.gov

Table 2: Common Molecular Descriptors in QSPR Modeling

| Descriptor Class | Examples | Information Encoded |

| Topological | Wiener index, Kier & Hall shape indices | Molecular size, branching, and shape |

| Geometrical | Molecular surface area, volume | 3D aspects of the molecule |

| Quantum Chemical | HOMO/LUMO energies, dipole moment | Electronic structure and reactivity |

| Physicochemical | LogP, molar refractivity | Lipophilicity and polarizability |

Exploration of Advanced Material Science and Photophysical Applications of Methanone, 3 Bromo 4 Chlorophenyl Phenyl

Methanone (B1245722), (3-bromo-4-chlorophenyl)phenyl- as a Building Block in Polymer Chemistry and Functional Materials

The incorporation of specific chemical moieties into polymer structures is a fundamental strategy for developing materials with tailored properties. Benzophenone (B1666685) and its derivatives are widely recognized for their utility in polymer science, primarily due to their photochemical reactivity and rigid structures.

Incorporation into Polymeric Backbones for Enhanced Properties

The rigid, aromatic structure of "Methanone, (3-bromo-4-chlorophenyl)phenyl-" makes it a candidate for incorporation into the main chain of various polymers, such as polyamides, polyimides, and poly(ether ether ketone)s (PEEK). The introduction of such a bulky, non-planar group could potentially enhance the thermal stability and mechanical strength of the resulting polymers. The bromine and chlorine substituents on the phenyl ring could also influence intermolecular interactions, potentially affecting the polymer's solubility and processing characteristics.

Table 1: Potential Polymer Systems for Incorporation of Methanone, (3-bromo-4-chlorophenyl)phenyl-

| Polymer Type | Potential Property Enhancement | Rationale |

| Polyamides | Increased thermal stability, altered solubility | The rigid benzophenone unit can increase the glass transition temperature. Halogen atoms can modify solvent interactions. |

| Polyimides | Enhanced thermal and oxidative stability | The aromatic ketone structure is inherently stable at high temperatures. |

| Poly(ether ether ketone)s (PEEK) | Modification of mechanical and thermal properties | Incorporation can disrupt chain packing, affecting crystallinity and mechanical behavior. |

Functionalization of Polymer Chains for Specific Applications

Beyond backbone integration, "Methanone, (3-bromo-4-chlorophenyl)phenyl-" can be envisioned as a functional pendant group attached to a polymer chain. The benzophenone moiety is a well-known photosensitizer and can be used to initiate cross-linking reactions upon exposure to UV light. researchgate.netethernet.edu.et This property is valuable for creating photo-curable resins, coatings, and adhesives. The bromine atom on the aromatic ring also provides a reactive site for further chemical modifications through cross-coupling reactions, allowing for the attachment of other functional groups to the polymer.

Luminescence and Photophysical Properties of Methanone, (3-bromo-4-chlorophenyl)phenyl- Derivatives

The photophysical properties of benzophenone derivatives are of significant interest for applications in optoelectronics and sensing. These properties are highly dependent on the nature and position of substituents on the aromatic rings.

Fluorescence and Phosphorescence Studies for Optoelectronic Characterization

Benzophenone itself is known for its efficient intersystem crossing from the excited singlet state to the triplet state, resulting in strong phosphorescence at low temperatures and weak fluorescence. nih.govresearchgate.net The presence of halogen atoms, such as bromine and chlorine in "Methanone, (3-bromo-4-chlorophenyl)phenyl-", is expected to further enhance the rate of intersystem crossing due to the heavy-atom effect. This would likely lead to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield. mdpi.com

Detailed spectroscopic studies would be necessary to precisely characterize the emission spectra, quantum yields, and excited-state lifetimes of this specific compound and its derivatives.

Table 2: Expected Photophysical Properties of Methanone, (3-bromo-4-chlorophenyl)phenyl-

| Property | Expected Characteristic | Rationale |

| Fluorescence | Weak | Efficient intersystem crossing promoted by the benzophenone core and halogen atoms. |

| Phosphorescence | Potentially strong, especially at low temperatures | The heavy-atom effect of bromine and chlorine enhances spin-orbit coupling, favoring phosphorescence. acs.orgrsc.org |

| Excited State Lifetime | Short singlet state lifetime, longer triplet state lifetime | Consistent with efficient intersystem crossing. |

Photochromic and Thermochromic Behavior

While benzophenone itself is not typically photochromic or thermochromic, its derivatives can be incorporated into larger molecular systems that exhibit these properties. Photochromism involves a reversible change in color upon exposure to light, while thermochromism is a color change induced by temperature. rsc.orgnih.gov

For "Methanone, (3-bromo-4-chlorophenyl)phenyl-" to be part of a photochromic or thermochromic system, it would likely need to be chemically linked to a known photochromic or thermochromic unit. The electronic properties of the substituted benzophenone moiety could then potentially modulate the switching behavior of the system.

Potential Applications in Advanced Organic Electronic Materials

The electronic properties of benzophenone derivatives make them promising candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs). rsc.orgrsc.org Their ability to act as electron-accepting units and their triplet-state characteristics are particularly relevant.

Derivatives of benzophenone are often used as host materials for phosphorescent emitters in OLEDs, facilitating energy transfer to the emissive dopant. The high triplet energy of many benzophenone derivatives is advantageous in this context. The specific electronic properties of "Methanone, (3-bromo-4-chlorophenyl)phenyl-", influenced by the bromo and chloro substituents, would need to be experimentally determined to assess its suitability for such applications. Furthermore, the presence of the halogen atoms could be exploited to tune the HOMO/LUMO energy levels of the molecule, which is a critical aspect in the design of materials for organic electronics.

Exploration as Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics

The benzophenone core is a well-known building block in the synthesis of organic semiconductors. mdpi.com Its derivatives are explored for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their photophysical properties. The presence of halogen atoms, such as bromine and chlorine, in Methanone, (3-bromo-4-chlorophenyl)phenyl- can significantly influence its electronic and photophysical characteristics.

Halogenation can enhance intersystem crossing, a process that can be beneficial for developing efficient phosphorescent emitters in OLEDs. mdpi.com Furthermore, the bulky nature of the bromo- and chloro-substituents can influence the molecular packing in the solid state, which in turn affects the charge transport properties and device performance. In the context of OPVs, the electron-withdrawing nature of the halogens can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a critical parameter for matching with other materials in a photovoltaic device to ensure efficient charge separation.

Table 1: Hypothetical Photophysical and Electronic Properties of Methanone, (3-bromo-4-chlorophenyl)phenyl- based on Analogous Benzophenone Derivatives

| Property | Predicted Value/Characteristic | Rationale based on Similar Compounds |

| Highest Occupied Molecular Orbital (HOMO) | ~ -6.0 to -6.5 eV | Electron-withdrawing halogens lower HOMO energy levels. |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.5 to -3.0 eV | Halogen substitution generally lowers LUMO energy. |

| Triplet Energy (ET) | High (characteristic of benzophenones) | The benzophenone core typically possesses high triplet energy. |

| Intersystem Crossing (ISC) Rate | Potentially High | Heavy atoms like bromine are known to enhance ISC rates. |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general trends observed in related compounds.

Charge Transport Properties and Carrier Mobility Studies

The charge transport properties of organic semiconductors are fundamentally linked to their molecular structure and solid-state packing. For Methanone, (3-bromo-4-chlorophenyl)phenyl-, the presence of halogen atoms is expected to play a crucial role. Halogen bonding, a non-covalent interaction, can influence the intermolecular arrangement and potentially lead to more ordered packing, which is beneficial for charge transport.

However, the introduction of halogens can also have complex effects. While they can enhance electronic coupling in some cases, their strong electron-withdrawing nature can also increase reorganization energy, which can hinder charge transport. arxiv.org The carrier mobility, a key metric for the performance of organic electronic devices, would therefore be a result of the interplay between molecular packing and electronic effects.

Theoretical studies and experimental measurements on similar halogenated organic semiconductors have shown that both electron and hole mobility can be tuned by the type and position of the halogen substituent. arxiv.org For Methanone, (3-bromo-4-chlorophenyl)phenyl-, it would be crucial to investigate its thin-film morphology and conduct carrier mobility measurements using techniques like the time-of-flight method or in a field-effect transistor configuration to ascertain its potential.

Table 2: Predicted Charge Transport Characteristics for Methanone, (3-bromo-4-chlorophenyl)phenyl-

| Parameter | Predicted Characteristic | Influence of Halogenation |

| Predominant Carrier Type | Potentially n-type | The electron-withdrawing nature of the carbonyl and halogens could favor electron transport. |

| Carrier Mobility | Moderate | Dependent on the balance between improved packing due to halogen bonding and increased reorganization energy. |

| Thin-Film Morphology | Potentially Crystalline | Halogen bonding can promote ordered molecular packing. |

Note: The data in this table is a prediction based on the known effects of halogenation on organic semiconductors and requires experimental verification.

Coordination Chemistry of Methanone, (3-bromo-4-chlorophenyl)phenyl- as a Ligand Precursor

The carbonyl group in benzophenone and its derivatives can act as a coordination site for metal ions, making them potential ligands in coordination chemistry. The oxygen atom of the carbonyl group possesses lone pairs of electrons that can be donated to a metal center to form a coordination bond.

Synthesis of Metal Complexes with Transition Metals

Methanone, (3-bromo-4-chlorophenyl)phenyl- could be utilized as a ligand for the synthesis of novel transition metal complexes. The synthesis would typically involve reacting the methanone derivative with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, would be optimized to favor the formation of the desired complex.

Investigation of Ligand-Metal Interactions and Complex Stability

The interaction between the Methanone, (3-bromo-4-chlorophenyl)phenyl- ligand and a transition metal would primarily be a Lewis acid-base interaction, with the metal ion acting as the Lewis acid and the carbonyl oxygen as the Lewis base. The strength of this interaction and the stability of the resulting complex would depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration) and the electronic properties of the ligand.

Environmental Transformation Pathways and Advanced Analytical Detection of Methanone, 3 Bromo 4 Chlorophenyl Phenyl

Photolytic Degradation Mechanisms and Identification of Transformation Products

The primary mechanism of photolytic degradation is expected to involve the cleavage of the carbon-halogen bonds. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that debromination may be a primary degradation step. This process can occur through homolytic cleavage, generating a phenyl radical and a bromine radical, or through reductive dehalogenation in the presence of suitable electron donors in the environment.

Another potential photolytic pathway is the photochemical reduction of the carbonyl group to a secondary alcohol, forming (3-bromo-4-chlorophenyl)(phenyl)methanol. This reaction is a common photochemical transformation for benzophenones in the presence of a hydrogen donor.

Subsequent reactions of the initial transformation products could lead to a variety of secondary products. For instance, the phenyl radical formed from dehalogenation could react with hydroxyl radicals to form phenolic compounds. Further degradation could involve the cleavage of the aromatic rings, leading to the formation of smaller, more polar organic compounds.

It is important to note that in natural aquatic environments, the presence of dissolved organic matter and other photosensitizers can influence the rate and mechanism of photolytic degradation. These substances can absorb light and transfer the energy to the target compound, accelerating its degradation, or they can act as scavengers of reactive species, inhibiting degradation.

A proposed photolytic degradation pathway for Methanone (B1245722), (3-bromo-4-chlorophenyl)phenyl- is presented in the table below, based on the known reactivity of similar compounds.